rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans is a chiral compound with significant interest in organic chemistry. This compound features a cyclopropane ring substituted with ethoxycarbonyl and methyl groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2-methyl-2-butene in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through the catalytic activity of enzymes. The cyclopropane ring’s strain and the presence of functional groups influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-1-(methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans
- rac-(1R,2S)-1-(ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid, trans
- rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, cis
Uniqueness
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and functional groups. The trans configuration and the presence of both ethoxycarbonyl and methyl groups confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12O4 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1R,2S)-1-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-3-12-7(11)8(6(9)10)4-5(8)2/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8+/m0/s1 |
InChI Key |
JOPDBDBIDOLQEA-YLWLKBPMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C)C(=O)O |
Canonical SMILES |
CCOC(=O)C1(CC1C)C(=O)O |
Origin of Product |
United States |
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